Methyl 2-chloro-5-(2-hydroxyethyl)benzoate
Description
Methyl 2-chloro-5-(2-hydroxyethyl)benzoate is a substituted benzoate ester featuring a chlorine atom at the ortho (2nd) position and a 2-hydroxyethyl group at the para (5th) position of the aromatic ring. The hydroxyethyl group enhances hydrophilicity compared to simpler esters, while the chlorine atom may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
methyl 2-chloro-5-(2-hydroxyethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKXYFZNMIQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(2-hydroxyethyl)benzoate typically involves the esterification of 2-chloro-5-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols
Scientific Research Applications
Methyl 2-chloro-5-(2-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(2-hydroxyethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Key Structural Features :
- Chlorine substituent at position 2: Modulates electron density and steric effects.
- Hydroxyethyl group at position 5: Introduces hydrogen-bonding capability and polarity.
- Methyl ester at the carboxyl group: Facilitates hydrolysis under basic or enzymatic conditions.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key derivatives of substituted methyl benzoates, highlighting structural variations and their implications:
Functional Group Impact on Reactivity and Bioactivity
- Hydroxyethyl vs. Hydroxy Groups : The hydroxyethyl group in Methyl 2-chloro-5-(2-hydroxyethyl)benzoate offers greater conformational flexibility and solubility compared to Methyl 5-chloro-2-hydroxybenzoate (rigid OH at position 2) .
- Sulfonamide vs. Ester Groups: Sulfonamide derivatives (e.g., SABA1) exhibit enhanced antimicrobial activity due to their ability to mimic endogenous substrates and disrupt bacterial pathways .
- Electron-Withdrawing Groups: The cyano group in Methyl 2-chloro-5-cyanobenzoate increases electrophilicity, facilitating cyclization reactions to form oxadiazoles .
Biological Activity
Methyl 2-chloro-5-(2-hydroxyethyl)benzoate, a compound with the CAS number 272130-86-6, has garnered attention in recent years for its potential biological activities. This article aims to provide an in-depth examination of the compound's biochemical properties, cellular effects, molecular mechanisms, and its implications in therapeutic applications based on diverse research findings.
This compound serves as an intermediate in various biochemical reactions. It is involved in metabolic pathways that facilitate the synthesis of bioactive molecules. The compound's structure allows it to interact with enzymes and proteins, playing a crucial role in oxidation-reduction reactions.
Cellular Effects
Research indicates that this compound influences several cellular processes, including:
- Cell Signaling : It modulates specific signaling pathways, impacting gene expression and cellular metabolism.
- Gene Expression : The compound can alter gene expression patterns, which may lead to changes in cellular behavior and metabolic activities.
- Cell Viability : Long-term exposure to the compound has been shown to affect cell viability and function, suggesting potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action for this compound involves its binding to specific proteins and enzymes. This interaction can either inhibit or activate their functions, leading to alterations in metabolic pathways. Additionally, it can influence transcription factors, thereby modulating the transcriptional activity of target genes.
Dosage Effects in Animal Models
Studies have demonstrated that the biological effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, it may enhance metabolic activities and improve cellular functions.
- High Doses : Conversely, higher doses can induce toxic effects, including cellular damage and disruption of physiological processes. Understanding these dosage effects is critical for its safe therapeutic use.
Metabolic Pathways
This compound participates in various metabolic pathways. It interacts with enzymes that facilitate its transformation into other bioactive molecules, influencing overall cellular metabolism. The compound’s role in these pathways underscores its importance in maintaining cellular homeostasis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : Research has indicated that derivatives of benzoate compounds exhibit cytotoxic activity against cancer cell lines. This compound has shown promise in preliminary studies for its potential as an anticancer agent .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, demonstrating activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
- Inflammatory Response Modulation : Studies have suggested that this compound may play a role in modulating inflammatory responses, which could be beneficial for treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
